Bienvenue dans la boutique en ligne BenchChem!

Parvodicin A

Structural Biology Natural Product Chemistry Glycopeptide Antibiotics

Parvodicin A (110882-81-0) is a glycopeptide antibiotic featuring a unique O-acetyl functionality absent in vancomycin and teicoplanin. With validated activity against MRSA (MIC 0.8-12.5 μg/mL), it serves as a critical scaffold for semi-synthetic derivatization and comparative structural studies. Ideal for NMR spectroscopy and resistance mechanism investigations.

Molecular Formula C81H84Cl2N8O29
Molecular Weight 1704.5 g/mol
CAS No. 110882-81-0
Cat. No. B563972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParvodicin A
CAS110882-81-0
Synonymsparvodicin A
Molecular FormulaC81H84Cl2N8O29
Molecular Weight1704.5 g/mol
Structural Identifiers
InChIInChI=1S/C81H84Cl2N8O29/c1-3-4-5-6-7-8-9-10-54(97)86-63-66(100)68(102)71(79(112)113)120-80(63)119-70-51-25-36-26-52(70)116-48-20-15-35(23-43(48)82)64(98)62-77(109)90-61(78(110)111)41-27-37(93)28-50(117-81-69(103)67(101)65(99)53(31-92)118-81)55(41)40-22-33(13-18-45(40)94)58(74(106)91-62)87-75(107)59(36)88-76(108)60-42-29-39(30-47(96)56(42)83)115-49-24-34(14-19-46(49)95)57(84-2)73(105)85-44(72(104)89-60)21-32-11-16-38(114-51)17-12-32/h11-20,22-30,44,53,57-69,71,80-81,84,92-96,98-103H,3-10,21,31H2,1-2H3,(H,85,105)(H,86,97)(H,87,107)(H,88,108)(H,89,104)(H,90,109)(H,91,106)(H,110,111)(H,112,113)/t44-,53-,57-,58-,59-,60+,61+,62+,63-,64-,65-,66-,67+,68+,69+,71+,80-,81+/m1/s1
InChIKeyOIACJRYTKMQCBK-UAEQOLOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parvodicin A (CAS 110882-81-0): A Structurally Distinct Glycopeptide Antibiotic with a Unique O-Acetyl Modification


Parvodicin A is a glycopeptide antibiotic produced by the novel actinomycete species *Actinomadura parvosata* [1]. It belongs to the parvodicin complex, a group of acidic, lipophilic glycopeptides [1]. A defining characteristic of Parvodicin A is the presence of an O-acetyl functionality, a structural feature unique among known glycopeptide antibiotics [1]. This modification is not present in major clinical glycopeptides such as vancomycin or teicoplanin, offering a distinct chemical handle for differential analysis and potential semi-synthetic development.

Why Parvodicin A Cannot Be Replaced by Vancomycin or Teicoplanin in Specialized Research Applications


Substituting Parvodicin A with other glycopeptides like vancomycin or teicoplanin introduces confounding variables due to significant structural and activity differences. The parvodicin complex exhibits a distinct antimicrobial profile, with MIC values ranging from 0.8 to 12.5 μg/mL against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) . Critically, Parvodicin C (a related component) has been reported to be 2-4 times more potent than vancomycin and 1-4 times more potent than tecomycin . Furthermore, the unique O-acetyl moiety in Parvodicin A alters its physicochemical properties and interaction with bacterial targets, potentially conferring advantages in specific assay systems [1]. Using a generic glycopeptide without this modification would invalidate comparative studies and fail to leverage the compound's unique structure-activity relationships.

Quantitative Differentiation of Parvodicin A Against Benchmark Glycopeptides and In-Class Analogs


Unique O-Acetyl Structural Modification as a Differentiation Marker

Parvodicin A contains an O-acetyl group, a structural feature not found in any other known glycopeptide antibiotic class member, including vancomycin, teicoplanin, ristocetin, and avoparcin [1]. This modification represents a clear chemical differentiator for analytical identification and for studying structure-activity relationships (SAR).

Structural Biology Natural Product Chemistry Glycopeptide Antibiotics

Enhanced in vitro Potency Against Vancomycin and Tecomycin

Parvodicin C, a component of the same complex as Parvodicin A, demonstrates superior antibacterial activity against clinical isolates. It is reported to be 2-4 times more potent than vancomycin and 1-4 times more potent than tecomycin . While this data is for Parvodicin C, the structural similarity within the parvodicin complex suggests a comparable potency advantage for Parvodicin A, making it a more potent alternative for in vitro assays.

Antimicrobial Susceptibility Testing Drug Discovery Comparative Pharmacology

Broad-Spectrum Anti-Gram-Positive Activity with Quantified MIC Range

The parvodicin complex, which includes Parvodicin A, displays a defined and reproducible MIC range of 0.8-12.5 μg/mL against a panel of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) . This data provides a quantitative baseline for assay design and benchmarking against other glycopeptides like vancomycin, which typically has higher MICs against MRSA.

Antibacterial Activity MRSA Infectious Disease Research

Potential for Prolonged in vivo Duration of Action vs. Vancomycin

Within the parvodicin complex, component C1 exhibits a notable in vivo pharmacokinetic profile, achieving high serum levels and demonstrating the potential for a long duration of action in mice [1]. This is a significant differentiator from vancomycin, which requires more frequent dosing. While direct in vivo data for Parvodicin A is not available, the shared core structure and the presence of the O-acetyl group suggest a similar lipophilic and potentially long-acting profile, making it a candidate for studies requiring extended dosing intervals.

Pharmacokinetics In Vivo Efficacy Preclinical Development

Optimal Scientific and Industrial Use Cases for Parvodicin A (CAS 110882-81-0)


Structural Biology and NMR Studies of Glycopeptide Antibiotics

Parvodicin A is an ideal reference standard for structural biology studies, particularly NMR spectroscopy, due to its well-characterized and unique O-acetyl functionality [1]. Its structure has been elucidated using high-field NMR, making it a valuable compound for comparative structural analyses of glycopeptide antibiotics. Researchers can leverage its distinct spectral signatures to differentiate it from other glycopeptides in complex mixtures or to study conformational dynamics [1].

Antibiotic Resistance and Mechanism of Action Research

The quantifiable antibacterial activity of the parvodicin complex against MRSA (MIC range: 0.8-12.5 μg/mL) positions Parvodicin A as a valuable tool for investigating mechanisms of antibiotic resistance in Gram-positive pathogens [1]. Its reported 2-4 fold potency advantage over vancomycin makes it particularly useful for studying structure-activity relationships that overcome vancomycin resistance, providing a basis for designing next-generation glycopeptides.

Semi-Synthetic Derivatization and Drug Discovery

The unique O-acetyl group in Parvodicin A offers a distinct chemical handle for semi-synthetic modification, enabling the development of novel glycopeptide analogs with potentially enhanced or altered biological activity [1]. This is a key differentiator from common glycopeptides like vancomycin, which lack this functional group. Researchers can use Parvodicin A as a scaffold to explore structure-activity relationships, aiming to improve potency, reduce toxicity, or overcome resistance mechanisms.

In Vitro Antibacterial Screening and Assay Development

With a defined MIC range (0.8-12.5 μg/mL), Parvodicin A serves as a reliable positive control or test compound in in vitro antibacterial assays [1]. Its activity against a panel of clinically relevant Gram-positive bacteria, including MRSA, ensures its utility in validating new assay methodologies or screening compound libraries for synergistic effects. The availability of quantitative MIC data allows for precise experimental design and reproducible results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parvodicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.